N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-13-10-14(23-2)11-18(22)20(13)9-8-19-17(21)12-25-16-7-5-4-6-15(16)24-3/h4-7,10-11H,8-9,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJLEYLRPPNTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)COC2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide generally involves multi-step organic synthesis procedures. Starting materials typically include 4-methoxy-6-methyl-2-oxopyridine and 2-methoxyphenoxyacetic acid, which undergo various reaction steps such as esterification, amidation, and condensation reactions.
Step-by-Step Synthesis:
Esterification: 2-methoxyphenoxyacetic acid is esterified with ethanol to form 2-methoxyphenoxyacetic ester.
Condensation: The 4-methoxy-6-methyl-2-oxopyridine is then condensed with the ester under acidic or basic conditions to form an intermediate.
Amidation: Finally, the intermediate undergoes amidation with an ethylamine derivative to produce the target compound.
Industrial Production Methods
Industrial-scale production follows similar synthetic routes but utilizes optimized conditions for better yield and efficiency. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and catalysis can be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form corresponding alcohols and aldehydes.
Reduction: The pyridinone ring can undergo hydrogenation to form dihydropyridine derivatives.
Substitution: Methoxyphenoxy moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Formation of hydroxypyridine and methoxyphenoxyacetaldehyde.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of acylated methoxyphenoxy derivatives.
Scientific Research Applications
Chemistry
As a building block in synthetic organic chemistry for developing more complex molecules.
Utilized in studying reaction mechanisms involving pyridine and phenoxy moieties.
Biology
Investigation of its potential as a molecular probe due to its ability to interact with biological macromolecules.
Study of its binding affinities to various biological targets.
Medicine
Use as a reference standard in pharmaceutical research to study metabolism and pharmacokinetics.
Industry
Employed in the production of advanced materials with specific functional properties.
Utilization in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The compound's effects are exerted through interactions with specific molecular targets, primarily enzymes and receptors, due to its unique structural features. The pyridine ring can engage in π-π stacking interactions, while the methoxyphenoxy group provides additional hydrogen bonding capabilities. These interactions can modulate enzyme activity or receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridinone/Pyridazinone-Acetamide Family
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- *Molecular weight estimated based on analogs (e.g., CAS 921849-44-7: 379.4).
- Pyridinone vs. pyridazinone cores may influence electronic properties and binding affinity.
Phenoxyacetamide Derivatives with Heterocyclic Moieties
Compounds from (e.g., 5k, 5l, 5m) share the 2-(2-methoxyphenoxy)acetamide group but differ in the heterocyclic component (1,3,4-thiadiazole vs. pyridinone):
Table 2: Comparison of 2-(2-Methoxyphenoxy)acetamide Derivatives
Key Observations :
- Thiadiazole-based analogs (5k–5m) exhibit moderate-to-high synthetic yields (68–85%) and melting points (135–140°C), suggesting stability suitable for pharmaceutical formulation .
- Replacement of thiadiazole with pyridinone (as in the target compound) may alter solubility and metabolic stability due to reduced sulfur content and increased aromatic π-system.
Pharmacological Potential of Phenoxyacetamide Derivatives
While direct bioactivity data for the target compound are lacking, highlights substituted phenoxyacetamide derivatives (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) analogs) with demonstrated anti-inflammatory, analgesic, and antipyretic activities . This suggests that the 2-(2-methoxyphenoxy)acetamide moiety may contribute to binding interactions with inflammatory mediators (e.g., cyclooxygenase enzymes).
Biological Activity
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-2-(2-methoxyphenoxy)acetamide is a novel compound with significant potential in medicinal chemistry, particularly in oncology. Its unique structure, which combines a pyridine derivative with an acetamide moiety, suggests diverse biological activities, especially as an inhibitor of histone methyltransferase EZH2, a critical target in cancer therapy.
Chemical Structure and Properties
The compound features a complex arrangement that enhances its biological interactions. The structural formula is as follows:
- Molecular Formula : C₁₈H₃₁N₃O₄
- Molecular Weight : 347.46 g/mol
This compound functions primarily as an EZH2 inhibitor . By inhibiting this enzyme, the compound can reverse the epigenetic silencing of tumor suppressor genes, thereby potentially restoring their expression and function in cancer cells.
Inhibition Studies
Research indicates that this compound acts through competitive inhibition, binding to the active site of EZH2 and preventing its methylation activity on histones. This mechanism is crucial for its anticancer properties.
Biological Activity and Applications
The biological activity of this compound has been investigated across various studies, showcasing its potential in different therapeutic applications:
-
Anticancer Activity :
- In vitro studies demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines.
- It has been shown to induce apoptosis in cancer cells, highlighting its role as a potential therapeutic agent.
-
Histone Methyltransferase Inhibition :
- The compound selectively inhibits EZH2 with an IC₅₀ value indicating high potency.
- This selectivity is vital for minimizing off-target effects and enhancing therapeutic efficacy.
-
Potential for Combination Therapy :
- Preliminary data suggest that combining this compound with other chemotherapeutics may enhance overall treatment efficacy, particularly in resistant cancer types.
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
